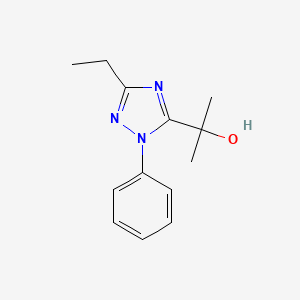
4-methoxy-N'-(1-methyl-4-piperidinylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzohydrazide derivatives involves condensation reactions between benzaldehydes and benzohydrazides in the presence of appropriate catalysts and conditions. The structure of these compounds is confirmed through a combination of spectroscopic techniques including Fourier Transform Infrared (FTIR), Fourier Transform Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (Maheswari & Manjula, 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzohydrazide moiety, which is confirmed through NMR and UV-Vis spectroscopy. The optimized molecular structure and vibrational frequencies provide insights into the compound's stability and reactivity. The Natural Bonding Orbital (NBO) analysis further elucidates the charge transfer, conjugative interactions, and the electron density distribution within the molecule (Maheswari & Manjula, 2016).
Chemical Reactions and Properties
The chemical reactivity of benzohydrazide derivatives is influenced by their molecular structure. The presence of the methoxy group and the hydrazone linkage impacts their interaction with other molecules and their potential as intermediates in synthesis. For example, their ability to form complexes with metals or undergo further condensation reactions highlights their versatility in chemical synthesis (Shaikh, 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined through crystallization and spectroscopic techniques. X-ray diffraction studies reveal the crystalline structure, providing insights into the molecular conformation and the intermolecular interactions within the crystal lattice (Zhu, 2011).
Propriétés
IUPAC Name |
4-methoxy-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17-9-7-12(8-10-17)15-16-14(18)11-3-5-13(19-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLLCSGBDBDPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2=CC=C(C=C2)OC)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxoimidazolidin-1-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5659452.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)


![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![2,3-dimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1H-indole](/img/structure/B5659475.png)
![2-{[1-(2,5-dimethylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]methyl}-1,4-dimethylpiperazine](/img/structure/B5659479.png)

![N,3-dimethyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5659490.png)
![7-[(2-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5659503.png)

![4-(1,3-benzothiazol-2-yl)-9-ethyl-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5659512.png)